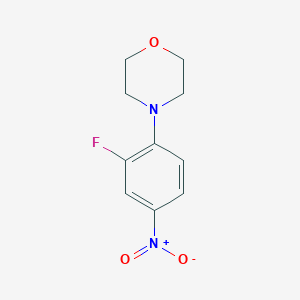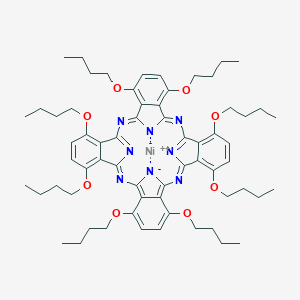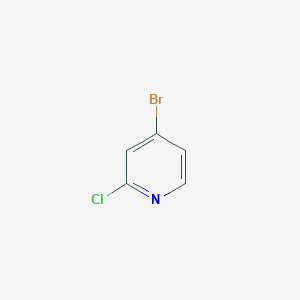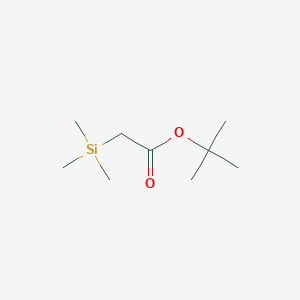
クリノポジドA
説明
Clinopodiside A is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, anti-hyperglycemic, anti-tumor, cardioprotective, and anti-radiation properties . Clinopodiside A has shown promising potential in the treatment of various diseases, particularly cancer .
科学的研究の応用
Clinopodiside A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent, particularly in the treatment of bladder cancer.
作用機序
Clinopodiside A is a triterpenoid saponin isolated from the traditional Chinese medicinal herb, Clinopodium polycephalum . It has been studied for its potential antitumor effects .
Target of Action
Clinopodiside A primarily targets the signaling molecules BLK and RasGRP2 . These molecules play a crucial role in the process of autophagy, a cellular mechanism involved in the degradation and recycling of cellular components .
Mode of Action
Clinopodiside A interacts with its targets, BLK and RasGRP2, to induce autophagy in cancer cells . This interaction leads to the inhibition of the growth of cancer cells in a concentration- and dose-dependent manner .
Biochemical Pathways
The compound affects the autophagy pathway, which is mediated by the signaling of BLK and RasGRP2 . Autophagy is a cellular process that breaks down and recycles cellular components, and its dysregulation is often associated with cancer .
Pharmacokinetics
Its antitumor effects have been observed both in vitro and in vivo, suggesting that it has bioavailability sufficient for therapeutic effects .
Result of Action
Clinopodiside A’s action results in the inhibition of the growth of bladder cancer cells via autophagy . It has been observed to have a synergistic effect with cisplatin, a chemotherapy drug, leading to increases in autophagy and autophagy-promoted apoptosis .
生化学分析
Biochemical Properties
It is known to interact with various biomolecules, potentially influencing their function
Cellular Effects
Clinopodiside A has been found to have significant effects on bladder cancer cells. It inhibits the growth of these cells in vitro and in vivo in a concentration- and dose-dependent manner . Clinopodiside A induces autophagy in these cells, mediated by the signaling of BLK and RasGRP2 .
Molecular Mechanism
Clinopodiside A’s mechanism of action is thought to involve the induction of autophagy via the signaling of BLK and RasGRP2 . This leads to increased cell death, thereby inhibiting the growth of cancer cells .
Temporal Effects in Laboratory Settings
It has been observed to inhibit the growth of bladder cancer cells in a concentration- and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, Clinopodiside A has been shown to inhibit the growth of bladder cancer cells in a dose-dependent manner
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clinopodiside A involves the extraction of triterpenoid saponins from the aerial parts of Clinopodium chinense. The extraction process typically includes the following steps:
Extraction: The plant material is dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to obtain a crude extract.
Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate Clinopodiside A.
Industrial Production Methods: Industrial production of Clinopodiside A follows similar extraction and purification processes but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
化学反応の分析
Types of Reactions: Clinopodiside A undergoes various chemical reactions, including:
Oxidation: Clinopodiside A can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in Clinopodiside A, leading to the formation of new compounds.
Substitution: Substitution reactions can introduce new functional groups into the Clinopodiside A molecule, enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Clinopodiside A with enhanced or modified biological activities .
類似化合物との比較
Clinopodiside A is unique among triterpenoid saponins due to its specific biological activities and molecular targets. Similar compounds include:
Clinopoursaponins A–D: Ursane-type triterpenoid saponins with similar biological activities.
Clinopodiside VII–XII: Oleanane-type triterpenoid saponins with comparable properties.
Clinopodiside A stands out due to its potent anti-cancer effects and its
特性
IUPAC Name |
2-[[4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H78O19/c1-43(2)13-14-48(21-52)23(15-43)22-7-8-28-44(3)11-10-30(45(4,20-51)27(44)9-12-46(28,5)47(22,6)16-29(48)53)66-41-38(61)35(58)39(67-42-37(60)34(57)32(55)25(18-50)64-42)26(65-41)19-62-40-36(59)33(56)31(54)24(17-49)63-40/h7-8,24-42,49-61H,9-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWTUTJLXXOQPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H78O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931651 | |
| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
959.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142809-89-0 | |
| Record name | Clinopodiside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142809890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,23,28-Trihydroxyoleana-11,13(18)-dien-3-yl hexopyranosyl-(1->4)-[hexopyranosyl-(1->6)]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Clinopodiside A in bladder cancer cells?
A1: Clinopodiside A demonstrates anti-cancer activity in T24 bladder cancer cells by inducing autophagy. [] This autophagy is mediated by the signaling pathways of two molecules, BLK and RasGRP2, acting independently. [] Inhibiting autophagy either chemically with 3-methyladenine or by targeting BLK and RasGRP2 signaling significantly reduces the cytotoxic effects of Clinopodiside A. [] Interestingly, Clinopodiside A acts synergistically with cisplatin, enhancing both cisplatin-induced autophagy and apoptosis in these cells. []
Q2: What is the structural characterization of Clinopodiside A?
A2: Clinopodiside A is a triterpenoid saponin. Its structure was elucidated using spectroscopic analysis, including X-ray diffraction, and determined to be 3-O-β-D-glucopyranosyl (1→6)-[β-D-glucopyranosyl (1→4)]-β-D-glucopyranosyl-olean-11, 13 (18)-diene-3β, 16β, 23, 28-tetrol. []
Q3: Are there efficient methods to isolate and purify Clinopodiside A from natural sources?
A3: Yes, high-speed countercurrent chromatography (HSCCC) has been successfully employed for the isolation and purification of Clinopodiside A from Clinopodium chinensis. [] This method utilizes a two-step separation process with different solvent systems to achieve high purity levels exceeding 98%. []
Q4: What are other naturally occurring saponins found in Clinopodium chinensis along with Clinopodiside A?
A4: Clinopodium chinensis contains various triterpenoid saponins. Besides Clinopodiside A, researchers have identified other unique saponins like Clinopodiside B, C, D, E, F, and G, each with its distinct structural features. [, , ] Additionally, known saikosaponins such as buddlejasaponins IV, IVa, and IVb have also been isolated from this plant. []
Q5: What is the significance of the synergistic effect observed between Clinopodiside A and cisplatin?
A6: The synergistic interaction between Clinopodiside A and cisplatin is particularly noteworthy. [] This synergy, stemming from the enhancement of both autophagy and apoptosis, could potentially translate to improved therapeutic outcomes. It suggests the possibility of utilizing Clinopodiside A in combination therapies with existing chemotherapeutic agents like cisplatin, potentially leading to increased efficacy and reduced dosages, thus minimizing side effects. []
Q6: Are there any established methods for determining the total saponin content in Clinopodium species?
A7: Yes, spectrophotometry, coupled with ultrasonic extraction, offers a reliable and accurate method for quantifying total saponins in Clinopodium herb from various sources. [] This approach proves valuable for quality control during the preparation and standardization of herbal materials containing Clinopodiside A. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


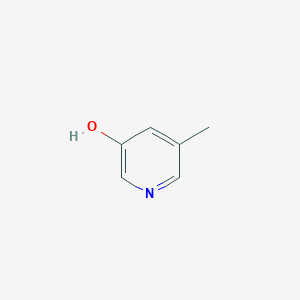
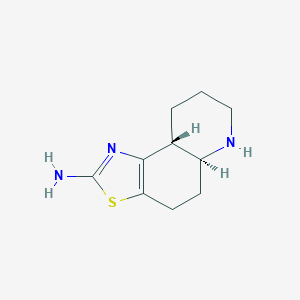

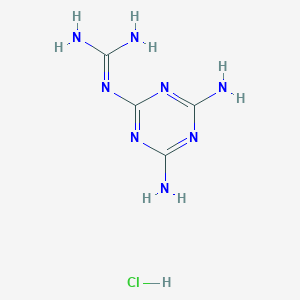
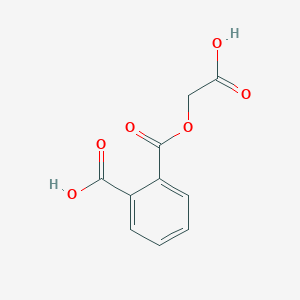

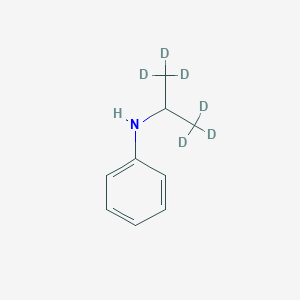
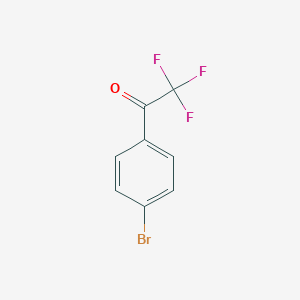
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)
